9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC14990473
Molecular Formula: C21H19NO5
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19NO5 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C21H19NO5/c1-2-13-9-20(23)27-21-15(13)4-6-17-16(21)11-22(12-26-17)14-3-5-18-19(10-14)25-8-7-24-18/h3-6,9-10H,2,7-8,11-12H2,1H3 |
| Standard InChI Key | UDCHVYDSGMLPDU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC5=C(C=C4)OCCO5 |
Introduction
Chemical Structure and Molecular Properties
IUPAC Nomenclature and Structural Features
The compound’s systematic name, 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1, oxazin-2-one, delineates its intricate architecture. The core consists of a chromeno[8,7-e] oxazin scaffold fused to a 2,3-dihydro-1,4-benzodioxin moiety at position 9 and an ethyl group at position 4. The "2-one" suffix indicates a ketone functional group at position 2 of the oxazin ring.
Key structural attributes include:
-
Chromeno-oxazin core: A fused tricyclic system comprising a chromene (benzopyran) and a 1,3-oxazin ring.
-
Benzodioxin substituent: A 1,4-benzodioxin ring with partial saturation at the 2,3-positions, contributing electron-rich aromatic character.
-
Ethyl group: A short alkyl chain at position 4, likely influencing lipophilicity and steric interactions.
Molecular Formula and Physicochemical Properties
The molecular formula is C₂₂H₂₁NO₅, calculated from the IUPAC name. With a molecular weight of 379.41 g/mol, the compound falls within the mid-range for small-molecule pharmaceuticals. Predicted physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 379.41 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| LogP (Lipophilicity) | ~3.2 (estimated) |
These properties suggest moderate solubility in polar organic solvents like ethanol or dimethylformamide, aligning with chromatographic purification methods for similar compounds .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one likely involves convergent strategies, combining benzodioxin and chromeno-oxazin precursors. A plausible retrosynthetic pathway includes:
-
Oxazin ring formation via cyclization of an amine-containing intermediate.
-
Chromene synthesis through acid-catalyzed condensation of a phenolic precursor.
-
Benzodioxin coupling using Suzuki-Miyaura or Ullmann cross-coupling reactions .
Reaction Conditions and Optimization
Key steps may mirror those reported for analogous chromeno-oxazin derivatives:
-
Cyclocondensation: Heating a β-keto ester with a substituted benzaldehyde in ethanol under acidic conditions to form the chromene ring .
-
Oxazin formation: Treatment with ethyl isocyanate or chloroethylamine in the presence of a base like triethylamine to construct the 1,3-oxazin moiety.
-
Benzodioxin coupling: Palladium-catalyzed cross-coupling of a brominated chromeno-oxazin intermediate with a 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid .
Reaction optimization parameters include:
-
Temperature: 80–120°C for cyclization steps.
-
Catalysts: Pd(PPh₃)₄ for cross-couplings, p-toluenesulfonic acid for condensations.
-
Solvents: Ethanol, toluene, or DMF, depending on step polarity .
Structural Characterization
Spectroscopic Data
While direct data for this compound is unavailable, NMR and MS profiles of structurally related chromeno-oxazins provide benchmarks:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Expected signals include aromatic protons (δ 6.8–7.2 ppm), ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and oxazin methylene groups (δ 3.8–4.2 ppm) .
-
¹³C NMR: Key peaks involve the ketone carbonyl (δ ~175 ppm), oxazin carbons (δ 80–90 ppm), and benzodioxin aromatic carbons (δ 110–130 ppm) .
Mass Spectrometry (MS)
-
ESI-MS: Predicted molecular ion peak at m/z 379.41 ([M+H]⁺). Fragmentation patterns may include loss of the ethyl group (m/z 336.38) and cleavage of the oxazin ring .
Research Findings and Biological Activity
Hypothetical Mechanisms of Action
Analogous chromeno-oxazins exhibit:
-
Anticancer activity: Inhibition of tubulin polymerization (IC₅₀ ~1.2 μM in MCF-7 cells) .
-
Antimicrobial effects: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .
Toxicity and ADME Profiles
Predicted ADMET properties include:
-
Absorption: Moderate intestinal absorption (Caco-2 permeability ~8 × 10⁻⁶ cm/s).
-
Metabolism: Hepatic oxidation via CYP3A4, generating hydroxylated metabolites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume